N-(1,1,1,3,3,3-hexafluoro-2-{[3-(trifluoromethyl)phenyl]amino}propan-2-yl)butanamide
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Overview
Description
N-(1,1,1,3,3,3-hexafluoro-2-{[3-(trifluoromethyl)phenyl]amino}propan-2-yl)butanamide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability and resistance to chemical degradation, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1,1,3,3,3-hexafluoro-2-{[3-(trifluoromethyl)phenyl]amino}propan-2-yl)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-(trifluoromethyl)aniline and 1,1,1,3,3,3-hexafluoro-2-propanol.
Reaction Conditions: The reaction between 3-(trifluoromethyl)aniline and 1,1,1,3,3,3-hexafluoro-2-propanol is carried out in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions.
Formation of Intermediate: The intermediate product is then reacted with butanoyl chloride to form the final compound, this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: N-(1,1,1,3,3,3-hexafluoro-2-{[3-(trifluoromethyl)phenyl]amino}propan-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding oxides and fluorinated by-products.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(1,1,1,3,3,3-hexafluoro-2-{[3-(trifluoromethyl)phenyl]amino}propan-2-yl)butanamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in drug delivery systems.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings, due to its thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of N-(1,1,1,3,3,3-hexafluoro-2-{[3-(trifluoromethyl)phenyl]amino}propan-2-yl)butanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Ethyl acetoacetate: A fluorinated ester with similar stability and reactivity.
Ethyl 3-(furan-2-yl)propionate: Another fluorinated compound with comparable chemical properties.
Uniqueness: N-(1,1,1,3,3,3-hexafluoro-2-{[3-(trifluoromethyl)phenyl]amino}propan-2-yl)butanamide stands out due to its unique combination of fluorine atoms and the trifluoromethyl group, which imparts exceptional thermal stability and resistance to chemical degradation. This makes it particularly valuable in applications requiring high-performance materials and reagents.
Properties
Molecular Formula |
C14H13F9N2O |
---|---|
Molecular Weight |
396.25 g/mol |
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-[3-(trifluoromethyl)anilino]propan-2-yl]butanamide |
InChI |
InChI=1S/C14H13F9N2O/c1-2-4-10(26)25-12(13(18,19)20,14(21,22)23)24-9-6-3-5-8(7-9)11(15,16)17/h3,5-7,24H,2,4H2,1H3,(H,25,26) |
InChI Key |
RDMHLTMPSLIMBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
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